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Compound of Interest

Methyl 6-aminohexanoate
Compound Name:
hydrochloride

Cat. No.: B145788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) spectral data for methyl 6-aminohexanoate hydrochloride
(C7H16CINO2). This document details experimental protocols for acquiring such data and
presents the information in a clear, structured format to support research and development
activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Both tH and 3C NMR provide valuable information about the chemical environment
of the hydrogen and carbon atoms, respectively, within methyl 6-aminohexanoate
hydrochloride.

'H NMR Spectral Data

The *H NMR spectrum of methyl 6-aminohexanoate hydrochloride provides information on
the number of different types of protons and their neighboring environments. The chemical
shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine

groups.

Table 1: *H NMR Spectral Data of Methyl 6-Aminohexanoate Hydrochloride
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.35 broad t 1H -NHs+
3.57 S 3H -OCHs
3.14 guartet 2H H-6
2.28 t 2H H-2
1.48 multiplet 4H H-3, H-5
1.23 multiplet 2H H-4

Note: The 'H NMR data is based on a reported synthesis of methyl 6-aminohexanoate
hydrochloride and was recorded in DMSO-des.[1]

13C NMR Spectral Data

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.
Due to the lack of a publicly available 13C NMR spectrum for methyl 6-aminohexanoate
hydrochloride, the following data is a prediction based on the known spectrum of 6-
aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted 13C NMR Spectral Data for Methyl 6-Aminohexanoate Hydrochloride

Chemical Shift (8) ppm Assighment
173-175 C=0 (Ester Carbonyl)
51-53 -OCHs

39-41 C-6

33-35 C-2

27-29 C-5

25-27 C-3

24-26 C-14
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Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides information about the molecular weight and the fragmentation pattern of a
molecule, which aids in its identification and structural elucidation. The molecular weight of
methyl 6-aminohexanoate hydrochloride is 181.66 g/mol , and its exact mass is
181.0869564 Da.[2]

Predicted Mass Spectrometry Data

An exact mass spectrum for methyl 6-aminohexanoate hydrochloride is not readily available
in public databases. However, a plausible fragmentation pattern can be predicted based on the
known fragmentation of esters and amines. The molecular ion [M]* would be the intact
molecule minus an electron. The base peak is often the most stable fragment.

Table 3: Predicted Mass Spectrometry Data (m/z) for Methyl 6-Aminohexanoate
Hydrochloride

m/z Predicted Fragment lon

181 [C7H1sNO2]* (Molecular lon)

150 [M - OCHs]*

122 [M - COOCHs]*

102 [M - CaHsCOOCHs]* (McLafferty
Rearrangement)

84 [CsH1oN]*

59 [COOCHs]*+

30 [CHaN]*

Experimental Protocols
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The following are generalized protocols for acquiring NMR and MS data for compounds like
methyl 6-aminohexanoate hydrochloride. Instrument parameters may need to be optimized
for specific equipment.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of methyl 6-aminohexanoate hydrochloride in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, or CD30OD).

o Transfer the solution to a 5 mm NMR tube.

o Ensure the sample is completely dissolved to avoid peak broadening.
e 1H NMR Acquisition:

o Acquire the spectrum on a 300-500 MHz NMR spectrometer.

o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the data with appropriate phasing and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire the spectrum on the same NMR spectrometer.

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets
for each unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180
ppm).
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o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Process and reference the spectrum similarly to the *H NMR spectrum.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

e Sample Preparation:

o Prepare a dilute solution of methyl 6-aminohexanoate hydrochloride (e.g., 1-10 pg/mL)
in a suitable solvent system, such as a mixture of methanol and water, often with a small
amount of formic acid to promote ionization.

e Instrumentation and Analysis:

o Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole,
time-of-flight, or ion trap analyzer).

o Operate the instrument in positive ion mode to detect the protonated molecule [M+H]*.
o Acquire a full scan mass spectrum to determine the molecular weight.

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical
compound like methyl 6-aminohexanoate hydrochloride.
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Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for methyl 6-aminohexanoate
hydrochloride in a mass spectrometer.
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Caption: Predicted Mass Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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